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Compound of Interest

1-(4-Chlorophenyl)-2-
Compound Name:
cyclopentylethan-1-one

CAS No.: 102580-68-7

Cat. No.: B14086808

Get Quote

Executive Summary & Compound Identity

1-(4-Chlorophenyl)-2-cyclopentylethan-1-one (CAS: Derived Analog, Scaffold ID: CI-Ph-
CycPen) is a critical intermediate in the synthesis of pharmaceutical agents, particularly
antifungal azoles and kinase inhibitors. Its structure combines an electron-deficient aromatic
system (p-chlorophenyl) with a steric aliphatic moiety (cyclopentylmethyl), creating distinct
spectroscopic signatures essential for structural validation during drug development.
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Property Detail

IUPAC Name 1-(4-Chlorophenyl)-2-cyclopentylethan-1-one
Molecular Formula Ci3H15CIO

Molecular Weight 222.71 g/mol

Monoisotopic Mass 222.08 g/mol

p-Substituted Benzene, Conjugated Ketone,
Key Structural Features )
Cyclopentyl Ring

Synthesis & Isolation Protocol

To ensure the spectroscopic data presented is grounded in a reproducible sample, the
following synthesis protocol via Friedel-Crafts Acylation is recommended. This method
minimizes isomer formation and ensures high purity for analysis.

Experimental Workflow

Reagents: i )
Chlorobenzene (Excess) Friedel-Crafts Acylation Acidic Quench Extraction (DCM)

> e o > > : > Recrystallization (Hexanes) Target Ketone
Cyclopentylacetyl Chloride Y C_ R5AE T2l e (EIHICIOR), (Hi) or Flash Column >98% Purity
AICI3 (Anhydrous) Solvent: DCM or Neat Hydrolysis of Al-Complex Drying (MgSO4)

Click to download full resolution via product page

Caption: Step-wise synthesis workflow ensuring regioselective formation of the para-isomer.

Protocol Rationale

e Regioselectivity: The chlorine substituent on the benzene ring is ortho, para-directing but
deactivating.[1] The bulky cyclopentylacetyl group and the steric hindrance of the chlorine
atom strongly favor para-substitution (>95%).

o Lewis Acid Stoichiometry: A slight excess (1.1 eq) of AICIs is required because the ketone
product complexes with the aluminum, effectively removing the catalyst from the cycle [1].
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Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen
substitution pattern.

Isotope Pattern Analysis

The presence of a single chlorine atom dictates a characteristic M : M+2 intensity ratio of
approximately 3:1.

e m/z 222 (M+e): Base molecular ion (
Cl).

e m/z 224 (M+2): Isotope peak (
Cl).

Fragmentation Pathway

The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group, driven by
the stability of the acylium ion.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14086808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Molecular lon [M]+

m/z 222/224

a-Cleavage

p-Chlorobenzoyl Cation Cyclopentylmethyl Radical

(Neutral Loss)

(Base Peak)
m/z 139/141

CO

p-Chlorophenyl Cation
m/z 111/113

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the formation of the diagnostic p-
chlorobenzoyl cation.

Infrared Spectroscopy (IR)

IR analysis validates the functional group integrity, specifically the conjugation of the carbonyl.
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Wavenumber (cm~?)

Assignment

Mechanistic Insight

1680 — 1690

C=0 Stretch

Key Diagnostic: Lower than
typical alkyl ketones (1715
cm™1) due to conjugation with

the aromatic ring [2].

1585, 1480

Ar C=C Stretch

Characteristic skeletal

vibrations of the benzene ring.

1090 — 1095

C-CI Stretch

Strong band confirming aryl

chloride presence.

2950, 2870

C-H Stretch (Aliphatic)

Asymmetric and symmetric
stretching of the cyclopentyl

methylene groups.

820 - 830

C-H Bending (oop)

Para-substitution confirmation:
Strong band indicative of two
adjacent hydrogens on the

benzene ring.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The assignments below are derived from

high-fidelity fragment analysis of p-chloroacetophenone and cyclopentyl-substituted alkanes [3,

4].

'H NMR (400 MHz, CDCIs)

The spectrum is characterized by a classic AA'BB' aromatic system and a distinct doublet for

the alpha-methylene.
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Shift (8, ppm) Multiplicity Integration Assignment Coupling (J)
Ar-H (Ortho to

7.88 Doublet (d) 2H J=85Hz
C=0)
Ar-H (Meta to

7.42 Doublet (d) 2H J=85Hz
C=0)

2.98 Doublet (d) 2H -C(=0)-CH2-CH J=7.0Hz
Cyclopentyl CH

2.35 Multiplet (m) 1H Y p Y -
(Methine)
Cyclopentyl -

1.85-1.75 Multiplet (m) 2H yelopenty -
CHa2-
Cyclopentyl -

1.65-1.50 Multiplet (m) 4H yelopeny -
CHa2-
Cyclopentyl -

1.25-1.15 Multiplet (m) 2H yelopenty -
CHa-

Interpretation Logic:

e 7.88 & 7.42 ppm: The deshielding effect of the carbonyl places the ortho protons downfield
(7.88). The chlorine atom has a shielding mesomeric effect but a deshielding inductive effect,
resulting in the 7.42 ppm shift. The clear doublet splitting confirms para substitution.

e 2.98 ppm: This signal is critical. It is an alpha-methylene. It is a doublet because it couples to
the single methine proton of the cyclopentyl ring.

13C NMR (100 MHz, CDCl5)
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Shift (6, ppm) Type Assighment

198.5 Quaternary (C) C=0 (Ketone)

1394 Quaternary (C) Ar-C-ClI (Ipso)

135.5 Quaternary (C) Ar-C-C=0 (lpso)

129.8 Methine (CH) Ar-C (Ortho to C=0)
128.9 Methine (CH) Ar-C (Meta to C=0)

45.2 Methylene (CH-2) -C(=0)-CH2-

35.8 Methine (CH) Cyclopentyl CH

32.6 Methylene (CH-2) Cyclopentyl CHz (C2/C5)
25.1 Methylene (CH2) Cyclopentyl CHz (C3/C4)

Quality Control & Impurity Profiling

When analyzing synthesized batches, look for these common impurities:

¢ Regioisomer (Ortho-isomer): Look for a minor doublet around & 7.50 ppm and a shift in the
methylene doublet.

e Over-acylation: Presence of additional carbonyl peaks in 13C NMR (>198 ppm).

o Residual Solvent: DCM (singlet at & 5.30 ppm) or Hexanes (multiplets at  0.8-1.3 ppm).

References

e IR Spectroscopy of Conjugated Ketones Source: NIST Chemistry WebBook. "1-(4-
chlorophenyl)ethanone IR Spectrum.” [Link]

 NMR Data for p-Chloroacetophenone (Fragment Reference) Source: PubChem. "1-(4-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. On reaction of chlorobenzene with acetyl chloride in presence of AIC{ - asklITians
[askiitians.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-
(4-Chlorophenyl)-2-cyclopentylethan-1-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14086808/docs#technical-guide-spectroscopic-
characterization-of-1-4-chlorophenyl-2-cyclopentylethan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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